2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime

Vue d'ensemble

Description

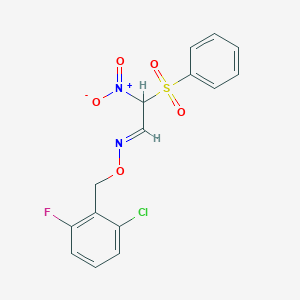

“2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime” is a chemical compound with the molecular formula C15H12ClFN2O5S . It has a molecular weight of 386.78 .

Synthesis Analysis

The synthesis of oximes like “2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime” can be accomplished in simple and scalable steps, such as the condensation of a hydroxylamine with a carbonyl . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

The molecular structure of this compound includes a nitro group (-NO2) and a phenylsulfonyl group attached to an acetaldehyde group. Additionally, it has an oxime group with a 2-chloro-6-fluorobenzyl group .Chemical Reactions Analysis

While specific chemical reactions involving “2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime” are not mentioned in the search results, oximes in general are known for their diverse reactivity. They can participate in various methodologies, from cycloadditions to bioconjugation .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.45±0.1 g/cm3 and a predicted boiling point of 538.8±60.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique

Enantioselective Synthesis

Highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported. This process, catalyzed by secondary amines, yields fluorinated derivatives with excellent enantioselectivities. The significance of this synthesis lies in the creation of enantiomerically enriched products, essential for various pharmaceutical applications (Kamlar et al., 2010).

Synthesis and Utility of Oximes

Oximes serve as protected aldehydes/ketones and intermediates in rearrangements and cycloaddition reactions. Efficient synthesis from carbonyl compounds and hydroxylamines, including green chemistry approaches, has been developed. Oximes can also be synthesized from noncarbonyl compounds like nitronates or nitro compounds. The versatility of oximes in synthetic chemistry underscores their value across various chemical transformations (Rossiter & Dobbs, 2005).

Novel Routes to Nitrones

Research into alternative routes towards nitrones, compounds used as spin-trap reagents and therapeutic agents, highlights the ongoing interest in these structures for both fundamental and applied chemistry. The study discusses the condensation of hydrazonophenylacetaldehyde oxime with aldehydes, revealing insights into synthetic strategies that leverage the properties of oximes and nitrones (Safin et al., 2017).

Conversion of Oximes to Carbonyl Compounds

The conversion of oximes to carbonyl compounds using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave conditions demonstrates an eco-friendly and efficient method for obtaining aldehydes and ketones from oximes. This transformation is significant for the synthesis of various organic compounds in a neutral and mild manner (Kim et al., 2010).

Structural Studies and Synthesis Applications

Investigations into the molecular structure and internal rotational barriers of aromatic nitro compounds, including density functional theory (DFT) studies, are crucial for understanding the reactivity and properties of these compounds. Such studies are foundational for designing synthetic routes and understanding the behavior of related compounds in various chemical contexts (Chen & Chieh, 2002).

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-(benzenesulfonyl)-N-[(2-chloro-6-fluorophenyl)methoxy]-2-nitroethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O5S/c16-13-7-4-8-14(17)12(13)10-24-18-9-15(19(20)21)25(22,23)11-5-2-1-3-6-11/h1-9,15H,10H2/b18-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQUXGYNXCHGCQ-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(C=NOCC2=C(C=CC=C2Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(/C=N/OCC2=C(C=CC=C2Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-2-(phenylsulfonyl)acetaldehyde O-(2-chloro-6-fluorobenzyl)oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B3129887.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]methanesulfonohydrazide](/img/structure/B3129907.png)

![N-[(2-benzyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129912.png)

![Methyl 2-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)benzenecarboxylate](/img/structure/B3129916.png)

![Methyl 3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B3129919.png)

![6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B3129931.png)

![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B3129938.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B3129944.png)

![ethyl 2-{2-[(4-methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B3129948.png)

![2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3129985.png)

![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)